molecular formula C10H12O B3115785 3-Cyclobutylphenol CAS No. 211495-49-7

3-Cyclobutylphenol

Cat. No.: B3115785
CAS No.: 211495-49-7
M. Wt: 148.2 g/mol
InChI Key: KGAOBXXXNFRSSW-UHFFFAOYSA-N
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Description

3-Cyclobutylphenol is an organic compound with the molecular formula C10H12O It consists of a phenol group substituted with a cyclobutyl ring at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylphenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 3-phenylcyclobutanone using a strong acid catalyst. The reaction conditions often include elevated temperatures and the presence of a dehydrating agent to facilitate the formation of the cyclobutyl ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form cyclobutylcyclohexanol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Cyclobutylcyclohexanol derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

3-Cyclobutylphenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclobutylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in various biochemical pathways. The cyclobutyl ring may influence the compound’s binding affinity and specificity for certain enzymes or receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

    Phenol: The simplest phenolic compound, used as a starting material for many derivatives.

    Cyclobutylbenzene: Similar in structure but lacks the hydroxyl group, leading to different chemical properties.

    3-Cyclobutylcatechol: Contains an additional hydroxyl group, leading to different reactivity and applications.

Uniqueness: 3-Cyclobutylphenol is unique due to the presence of both a cyclobutyl ring and a phenol group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-cyclobutylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8,11H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAOBXXXNFRSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 1-cyclobutyl-3-methoxy-benzene (155 mg, 0.95 mmol) in CH2Cl2 (2 mL) was added dropwise 1.0M-BBr2 (1.05 mL, 1.05 mmol) at 0° C. The mixture was stirred for 1 hour at 0° C., treated with saturated ammonium chloride, and then extracted with CH2Cl2. The organic layer was dried over magnesium sulfate and concentrated in vacuo. The crude product was purified by column chromatography to give 3-cyclobutyl-phenol (100 mg, 71%).
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Cyclobutylphenol
3-Cyclobutylphenol
3-Cyclobutylphenol
3-Cyclobutylphenol
3-Cyclobutylphenol
3-Cyclobutylphenol

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